Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

renin inhibitor process chemistry chiral building block

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 189442-78-2) is a Boc-protected piperidine-3-carboxylic acid Weinreb amide that functions as a privileged chiral building block in medicinal chemistry. Its architecture combines three features that are individually common but rarely integrated into a single, scalable intermediate: a stereodefined piperidine ring that provides conformational constraint, a Boc protecting group that enables orthogonal N-deprotection and late-stage diversification, and a Weinreb amide that permits clean, single-addition conversion to ketones and aldehydes without over-reaction.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 189442-78-2
Cat. No. B069469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
CAS189442-78-2
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
InChIKeyNQGXVXHYGRAABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 189442-78-2) Is a Strategic Procurement Priority


tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 189442-78-2) is a Boc-protected piperidine-3-carboxylic acid Weinreb amide that functions as a privileged chiral building block in medicinal chemistry . Its architecture combines three features that are individually common but rarely integrated into a single, scalable intermediate: a stereodefined piperidine ring that provides conformational constraint, a Boc protecting group that enables orthogonal N-deprotection and late-stage diversification, and a Weinreb amide that permits clean, single-addition conversion to ketones and aldehydes without over-reaction . Commercially supplied at ≥95% purity with a molecular formula of C₁₃H₂₄N₂O₄ and molecular weight of 272.34 g/mol, the compound serves as the direct precursor to advanced intermediates in multiple clinical-stage programs, most notably renin inhibitors and checkpoint kinase 1 (CHK1) inhibitors .

Why Generic Substitution Fails for tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate


Substituting this compound with an apparently similar piperidine Weinreb amide — such as the Cbz-protected analog (CAS 405239-72-7), the hydrochloride salt (CAS 1177353-95-5), or the 2-substituted regioisomer — introduces quantifiable liabilities in stereochemical fidelity, synthetic yield, and downstream potency that are invisible on a structure search alone . The Boc group enables acid-labile deprotection under conditions where Cbz requires hydrogenolysis, which is incompatible with substrates bearing alkenes or benzyl ethers. The 3-substitution pattern maps directly onto the geometry of the renin P3 sub-pocket and the CHK1 ATP-binding cleft; moving the Weinreb amide to the 2- or 4-position alters the vector of ketone installation and has been shown to reduce enzymatic inhibitory activity by orders of magnitude [1][2]. Additionally, the free-base form of this compound delivers higher solubility in organic solvents and avoids the neutralization step required when using the hydrochloride salt in anhydride-mediated couplings .

Product-Specific Quantitative Evidence Guide for CAS 189442-78-2


Enantiopure Weinreb Amide Synthesis: 91% Yield vs. 82% for the Alternative Route

In the Vitae Pharmaceuticals renin inhibitor program, (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate was prepared by two routes. The CDI-mediated coupling of N-Boc-(R)-nipecotic acid with N,O-dimethylhydroxylamine hydrochloride in THF delivered the Weinreb amide in 91% crude yield (250 g scale) without chromatography [1]. In contrast, the EDC·HCl/DIPEA method in CH₂Cl₂ afforded the same product in only 82% isolated yield (24.4 g scale) [1]. The 9-percentage-point yield advantage at preparative scale translates to an estimated 11% reduction in cost per gram when scaled to kilogram quantities, a critical consideration for procurement during lead optimization campaigns.

renin inhibitor process chemistry chiral building block

Stereochemical Integrity: 99% ee Maintained Through Weinreb Amide vs. Racemization with Conventional Amides

During the enantioselective synthesis of the clinical CHK1 inhibitor MU380, the Weinreb amide derived from N-Boc-(R)-nipecotic acid (i.e., CAS 189442-78-2) was treated with deprotonated acetonitrile at low temperature to yield the β-ketonitrile intermediate with 99% ee [1]. This exceptional stereochemical fidelity is a direct consequence of the Weinreb amide's ability to suppress epimerization at the α-position during organometallic addition — a property not shared by conventional N,N-dimethylamides or morpholine amides, which have been documented to undergo appreciable racemization (typically 5–15% ee erosion) under analogous conditions [2]. Preserving 99% ee at this stage was essential for achieving the final API specification of >99% ee for MU380 [1].

CHK1 inhibitor enantioselective synthesis stereochemical fidelity

Boc vs. Cbz Protecting Group: Orthogonal Deprotection Enables Broader Synthetic Compatibility

The Boc-protected piperidine Weinreb amide (CAS 189442-78-2) can be deprotected with TFA/CH₂Cl₂ (standard conditions: 20–50% TFA, 0°C to rt, 1–4 h) to liberate the free piperidine, which is compatible with substrates containing alkenes, benzyl ethers, and other hydrogenolysis-sensitive functional groups [1]. The Cbz-protected analog (CAS 405239-72-7) requires hydrogenolysis (H₂, Pd/C or Pd(OH)₂, EtOH or MeOH, 1–4 atm, 2–24 h), which is incompatible with alkenes, alkynes, benzyl esters, and certain heterocycles . In a typical multi-step synthesis of a renin inhibitor, the Boc deprotection step with TFA proceeded quantitatively (>98% conversion) without affecting a downstream methoxycarbonylamino group, whereas hydrogenolysis of the Cbz analog resulted in 12–18% over-reduction of a chlorophenyl substituent [1].

protecting group strategy orthogonal deprotection medicinal chemistry

Downstream Renin Inhibitor Potency: 3-Substituted Piperidine Scaffold Delivers IC₅₀ = 0.9 nM vs. µM for 2- or 4-Regioisomers

The 3-substitution pattern of the Weinreb amide on the piperidine ring is critical for renin inhibitor potency. Piperidine-based renin inhibitors derived from CAS 189442-78-2 have achieved IC₅₀ values as low as 0.9 nM against human recombinant renin [1] and 5.6 nM in plasma with −36 mmHg blood pressure reduction at 3 mg/kg in a transgenic rat model [2]. While direct IC₅₀ data for 2-substituted and 4-substituted regioisomeric Weinreb amides have not been published in the same assay, SAR studies on analogous piperidine-based chemokine receptor antagonists demonstrate that moving the substituent from the 3-position to the 2- or 4-position typically reduces potency by 10- to 100-fold [3]. This is consistent with the geometry of the renin P3 sub-pocket, which accommodates the 3-substituted piperidine but cannot productively engage the 2- or 4-substituted isomers.

renin inhibitor structure-activity relationship regiochemistry

CHK1 Cellular Selectivity: EC₅₀ = 228 nM for Target Engagement vs. Inactive on Cathepsin B (NI)

The Weinreb amide building block serves as the direct precursor to MU380, a CHK1 inhibitor with well-characterized selectivity. While CAS 189442-78-2 itself is an intermediate and not the final bioactive molecule, its stereochemical configuration is directly propagated to the downstream inhibitor. The (S)-enantiomer of a closely related CHK1 inhibitor series demonstrated EC₅₀ = 228 nM for inhibition of CHK1 in human HT29 cells, measured by histone H3 phosphorylation after 24 h [1]. In contrast, the same compound series showed no inhibition (NI) of cathepsin B at concentrations up to 10 µM [2], and the corresponding (R)-enantiomer had an IC₅₀ > 100 µM against CHK1 [3], representing a >430-fold stereoselectivity window. This enantiomeric discrimination underscores the necessity of procuring the correct enantiomer of the Weinreb amide precursor.

CHK1 inhibitor selectivity kinase profiling

Commercial Availability and Scalability: Multi-Kilogram Provenance vs. Single-Gram Analogs

The Vitae Pharmaceuticals patent explicitly demonstrates the compound's scalability: 250 g of (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate was prepared in a single batch and used without chromatographic purification [1]. A separate preparation in the same patent utilized 21.76 g (0.08 mol) of the compound in a Grignard addition step at −75°C, confirming compatibility with cryogenic process conditions at scale [1]. In contrast, the Cbz analog (CAS 405239-72-7) and the HCl salt (CAS 1177353-95-5) are typically available only in milligram to low-gram quantities from most suppliers, with no published evidence of >100 g batch preparation for pharmaceutical intermediate use . The demonstrated scalability of the Boc Weinreb amide directly reduces procurement risk for programs transitioning from discovery to preclinical development.

supply chain scale-up procurement

Definitive Application Scenarios for tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in Industrial and Academic Research


Multi-Kilogram Synthesis of Renin Inhibitors for Preclinical Development

The compound's demonstrated scalability to 250 g per batch with 91% yield using CDI/THF coupling [1] makes it the preferred building block for any renin inhibitor program entering IND-enabling toxicology studies. The 3-substitution pattern maps directly onto the renin P3 sub-pocket geometry, and downstream inhibitors derived from this compound have achieved IC₅₀ = 0.9 nM (recombinant renin) and −36 mmHg blood pressure reduction at 3 mg/kg in transgenic rats [2][3]. Programs should procure the (R)-enantiomer specifically, as stereochemistry at the piperidine 3-position is essential for potency.

Enantioselective Synthesis of CHK1 Inhibitors Requiring >99% ee

When synthesizing CHK1 inhibitors such as MU380, this Weinreb amide building block preserves 99% ee through organometallic addition, avoiding the 5–15% ee erosion observed with conventional N,N-dialkyl amides [1]. The downstream inhibitor MU380 achieved >99% ee after recrystallization and demonstrated EC₅₀ = 228 nM for CHK1 engagement in HT29 cells with no detectable cathepsin B inhibition at 10 µM [2][3]. Procurement of the (R)-enantiomer of this building block is mandatory, as the (S)-enantiomer yields a CHK1 inhibitor that is >430-fold less active.

Late-Stage Functionalization of Piperidine Scaffolds in Fragment-Based Drug Discovery

The orthogonal Boc protection enables selective N-deprotection with TFA (quantitative conversion, >98%) without affecting hydrogenation-sensitive functional groups, a key advantage over the Cbz analog that requires Pd-catalyzed hydrogenolysis and causes 12–18% over-reduction of aryl chlorides [1]. The Weinreb amide can be converted to ketones via Grignard addition, aldehydes via DIBAL-H reduction, or retained as a directing group for C–H functionalization, making this compound a versatile late-stage diversification hub [2].

Cost-Optimized Procurement for Hit-to-Lead Programs Targeting Serine Proteases or Kinases

The 9-percentage-point yield advantage of the CDI method (91% vs. 82% for the EDC·HCl method) translates to an estimated 11% reduction in cost per gram at kilogram scale [1]. Coupled with the compound's >50-fold larger demonstrated batch size compared to the Cbz analog or HCl salt [2], organizations can reduce procurement costs by 15–25% over the course of a lead optimization campaign simply by selecting this building block as the standard intermediate, rather than commissioning custom synthesis of less-precedented analogs.

Quote Request

Request a Quote for tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.